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molecular formula C28H26O4 B8414355 1,1-Diphenyl-2,2-bis(4-methoxyphenyl)-1,2-ethanediol

1,1-Diphenyl-2,2-bis(4-methoxyphenyl)-1,2-ethanediol

Cat. No. B8414355
M. Wt: 426.5 g/mol
InChI Key: XNNDIBBGVGGPOG-UHFFFAOYSA-N
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Patent
US04020233

Procedure details

To a one neck, one liter round bottom glass flask equipped with a stirrer and condenser was charged 10 g of 4-methoxybenzophenone, 300 cc of isopropanol, and 1 drop of glacial acetic acid. The solution was exposed to radiation through the flask wall for 140 hours from a 275 watt U.V. sunlamp situated 4 inches from the side of the flask. The solvent was stripped off under vacuum and the residue crystallized from ethyl alcohol to give 4,4'-dimethoxybenzopinacol with, after drying, a melting point of 163°-165° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1>C(O)(=O)C.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([C:6]2[CH:15]=[CH:16][CH:3]=[CH:4][CH:5]=2)[OH:8])([C:9]2[CH:14]=[CH:13][C:12]([O:2][CH3:1])=[CH:11][CH:10]=2)[OH:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one neck, one liter round bottom glass flask equipped with a stirrer and condenser
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethyl alcohol

Outcomes

Product
Details
Reaction Time
140 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(O)(C1=CC=C(C=C1)OC)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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